4,8-Dimethoxy-1,5-naphthyridine
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Overview
Description
4,8-Dimethoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are characterized by a fused system of two pyridine rings, and this compound specifically has methoxy groups at the 4th and 8th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethoxy-1,5-naphthyridine can be achieved through various methods. One common approach involves the cyclization of substituted 3-aminopyridine compounds. For instance, the Skraup reaction, which uses glycerol and a catalyst such as iodine, NaNO2, or MnO2, can be employed . Another method involves the Friedländer reaction, where an aminopyridine reacts with a carbonyl compound under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions. The choice of catalyst and reaction conditions is optimized to maximize yield and purity. Cross-coupling reactions, such as the Suzuki reaction, are also employed in industrial settings to introduce specific substituents .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like methyl iodide (CH3I) for alkylation and various halides for halogenation are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated and halogenated derivatives.
Scientific Research Applications
4,8-Dimethoxy-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4,8-Dimethoxy-1,5-naphthyridine involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with DNA replication, leading to cell death. The compound’s methoxy groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Dimethyl-1,5-naphthyridine
- 2-Hydroxy-6-methyl-1,5-naphthyridine
- Aaptamine (8,9-dimethoxy-1H-benzo[de][1,6]naphthyridine)
Uniqueness
4,8-Dimethoxy-1,5-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63086-86-2 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4,8-dimethoxy-1,5-naphthyridine |
InChI |
InChI=1S/C10H10N2O2/c1-13-7-3-5-12-10-8(14-2)4-6-11-9(7)10/h3-6H,1-2H3 |
InChI Key |
OVYGWOJXTSSLFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NC=C1)C(=CC=N2)OC |
Origin of Product |
United States |
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